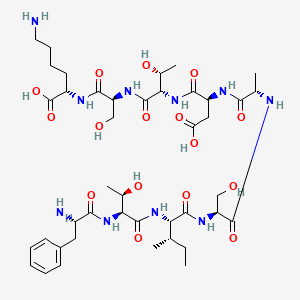
16-Keto 17|A-Estradiol-d5 (Major)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-Keto 17|A-Estradiol-d5 (Major) is a deuterium-labeled derivative of 16-Keto 17|A-Estradiol. This compound is part of the estradiol family, which are steroidal estrogens. The deuterium labeling is used to study the pharmacokinetics and metabolic profiles of the compound, making it valuable in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 16-Keto 17|A-Estradiol-d5 (Major) involves the incorporation of deuterium into the 16-Keto 17|A-Estradiol molecule. This process typically involves the use of deuterated reagents and solvents. The reaction conditions must be carefully controlled to ensure the selective incorporation of deuterium at the desired positions .
Industrial Production Methods
Industrial production of 16-Keto 17|A-Estradiol-d5 (Major) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production is carried out under strict regulatory guidelines to ensure safety and efficacy .
Analyse Des Réactions Chimiques
Types of Reactions
16-Keto 17|A-Estradiol-d5 (Major) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of 16-Keto 17|A-Estradiol derivatives with different functional groups .
Applications De Recherche Scientifique
16-Keto 17|A-Estradiol-d5 (Major) has several scientific research applications:
Chemistry: Used as a tracer in studies of steroid metabolism and pharmacokinetics.
Biology: Helps in understanding the metabolic pathways of estrogens.
Medicine: Used in drug development to study the effects of deuterium substitution on drug metabolism.
Industry: Employed in the production of deuterated drugs and other compounds
Mécanisme D'action
The mechanism of action of 16-Keto 17|A-Estradiol-d5 (Major) involves its interaction with estrogen receptors. The deuterium substitution can affect the binding affinity and metabolic stability of the compound. This interaction can influence various molecular pathways, including those involved in cell growth and differentiation .
Comparaison Avec Des Composés Similaires
Similar Compounds
16-Keto 17|A-Estradiol: The non-deuterated form of the compound.
Estradiol: A primary estrogen hormone with similar structural features.
Estrone: Another estrogen with a keto group at a different position
Uniqueness
16-Keto 17|A-Estradiol-d5 (Major) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms can alter the metabolic pathways and improve the stability of the compound, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C18H22O3 |
|---|---|
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
(8R,9S,14S)-2,4,6,6,9-pentadeuterio-3,17-dihydroxy-13-methyl-8,11,12,14,15,17-hexahydro-7H-cyclopenta[a]phenanthren-16-one |
InChI |
InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-15,17,19,21H,2,4,6-7,9H2,1H3/t13-,14-,15+,17?,18?/m1/s1/i2D2,3D,8D,13D |
Clé InChI |
KJDGFQJCHFJTRH-RYDNGNLBSA-N |
SMILES isomérique |
[2H]C1=CC2=C(C(=C1O)[2H])C(C[C@@H]3[C@@]2(CCC4([C@H]3CC(=O)C4O)C)[2H])([2H])[2H] |
SMILES canonique |
CC12CCC3C(C1CC(=O)C2O)CCC4=C3C=CC(=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol](/img/structure/B12421312.png)
